molecular formula C12H11N5O2S2 B4512891 5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4512891
M. Wt: 321.4 g/mol
InChI Key: CVENWMYBPMSOKG-UHFFFAOYSA-N
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Description

5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic heterocyclic compound designed for biochemical research. This molecule features a complex structure incorporating a 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine core linked to a (2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene group via a carboxamide bridge. Compounds with thiazolo[3,2-a]pyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their reported diverse biological activities. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of novel molecules, or as a candidate for high-throughput screening in phenotypic or target-based assays to investigate its potential pharmacological properties. Its mechanism of action is not fully characterized and is a subject for ongoing research. This product is intended for laboratory research purposes by trained professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S2/c1-6(2)9-15-16-11(21-9)14-8(18)7-5-13-12-17(10(7)19)3-4-20-12/h3-6H,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVENWMYBPMSOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiadiazole ring, followed by the formation of the thiazolopyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carboxamide group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogues
Compound Name Core Structure Substituents/Functional Groups Unique Features
Target Compound Thiazolo[3,2-a]pyrimidine + thiadiazole Propan-2-yl (thiadiazole), carboxamide Enhanced lipophilicity from propan-2-yl; dual heterocyclic fusion
N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine Indole ring, carboxamide Indole moiety improves DNA/protein binding; anticancer potential
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine Dimethylthiazole, methyl, carboxamide High metabolic stability due to methyl groups
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, phenyl, ester Extended conjugation enhances UV absorption; crystallographic stability
5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine Pyrazole, propan-2-yl, carboxamide Pyrazole’s electron-rich nature facilitates electrophilic substitutions

Key Observations :

  • Thiadiazole in the target compound introduces rigidity and planar geometry, favoring π-π stacking interactions absent in pyrazole-containing analogues .

Key Observations :

  • Catalyst-free approaches () offer greener alternatives but may require optimization for thiadiazole-containing systems.
Table 3: Reported Bioactivities of Analogues
Compound Bioactivity Mechanism of Action (Proposed)
Target Compound Not explicitly reported; inferred from structural analogues Likely enzyme inhibition via thiadiazole’s electrophilic sites
N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Anticancer (IC₅₀ = 12 µM against HeLa cells) DNA intercalation; topoisomerase inhibition
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Antimicrobial (MIC = 8 µg/mL against S. aureus) Disruption of bacterial cell wall synthesis
5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Anti-inflammatory (COX-2 inhibition, 85% at 10 µM) Competitive binding to COX-2 active site

Key Observations :

  • The target compound’s thiadiazole moiety may enhance enzyme inhibition compared to pyrazole or indole derivatives .
  • Propan-2-yl substituents correlate with improved bioavailability, as seen in ’s anti-inflammatory activity .

Physicochemical Properties

  • Lipophilicity : The propan-2-yl group increases logP compared to polar substituents (e.g., indole or carboxylate esters) .
  • Solubility : Thiadiazole’s planarity may reduce aqueous solubility, necessitating formulation adjustments .
  • Crystallinity : Thiazolo-pyrimidines with rigid substituents (e.g., trimethoxybenzylidene in ) form stable crystals, aiding X-ray analysis .

Biological Activity

The compound 5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H18N6O4S3
  • Molecular Weight : 490.6 g/mol
  • IUPAC Name : 1-(3-methoxyphenyl)-5-oxo-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

This compound contains a variety of functional groups that contribute to its biological activity, including thiazole and thiadiazole moieties known for their pharmacological significance.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : Various studies have indicated that derivatives of thiadiazole and thiazole exhibit significant cytotoxic effects against different cancer cell lines. The compound's structure suggests it may inhibit tumor growth by interacting with cellular targets involved in proliferation and apoptosis.

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference
MCF-7 (Breast)0.28
A549 (Lung)0.52
HT-29 (Colon)Moderate

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds suggest:

  • Inhibition of DNA Synthesis : Thiadiazole derivatives are known to interfere with DNA replication processes.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains and could potentially inhibit microbial growth through similar mechanisms.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds within the thiadiazole family. For instance:

  • A study on oxadiazole and thiadiazole derivatives highlighted their pharmacological potential against Mycobacterium tuberculosis, showcasing their role in drug design for resistant strains .

Table 2: Research Findings on Thiadiazole Derivatives

CompoundActivity TypeTarget OrganismReference
Compound 3aAntitubercularMycobacterium tuberculosis
Compound 21a-cAnticancerVarious Cancer Cell Lines

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldKey Spectral Confirmation
1AcOH/Ac₂O, NaOAc, reflux76–78%IR: 1680–1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)
2Isopropyl-thiadiazole precursor, ethanol, 8–10 h~70%¹H NMR: δ 1.3–1.5 ppm (isopropyl CH₃), δ 8.2 ppm (thiadiazole NH)

Advanced: How can conformational flexibility of the thiazolo[3,2-a]pyrimidine core influence crystallographic refinement?

Answer:
The fused thiazolo-pyrimidine ring exhibits puckering (flattened boat conformation) due to steric strain. Key steps for analysis:

X-ray Diffraction : Use SHELXL for refinement . Measure deviations of C5 from the pyrimidine plane (e.g., 0.224 Å in analogous structures) .

Puckering Coordinates : Apply Cremer-Pople parameters to quantify ring distortion. For a six-membered ring, use amplitude (Q) and polar angles (θ, φ) to describe non-planarity .

Dihedral Angles : Assess interactions between the thiadiazole substituent and aromatic systems (e.g., dihedral angles >80° indicate steric hindrance) .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

  • ¹H/¹³C NMR : Identify protons on the isopropyl group (δ 1.2–1.5 ppm) and thiadiazole NH (δ 8.0–8.5 ppm). Carbonyl carbons appear at δ 165–175 ppm .
  • IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹) and C=N (1600 cm⁻¹) stretches .
  • Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 390–400 for analogous derivatives) and fragmentation patterns (e.g., loss of CO₂ from ester groups) .

Advanced: How can hydrogen-bonding networks in the crystal lattice be analyzed to predict solubility?

Answer:

  • Graph Set Analysis : Classify C–H···O/N interactions (e.g., bifurcated chains along the c-axis in similar compounds) using Etter’s methodology .
  • Solubility Prediction : Strong intermolecular H-bonding (e.g., R₂²(8) motifs) correlates with low solubility in non-polar solvents. Use Hirshfeld surfaces to quantify interaction ratios (e.g., O···H contacts >20%) .

Q. Table 2: Crystallographic Data for Analogous Compounds

ParameterValue (Example)Method
Space GroupP2₁/cX-ray
Dihedral Angle (Pyrimidine-Thiadiazole)80.94°SHELXL
H-bond Length (C–H···O)2.85–3.10 ÅMercury

Basic: What are common pitfalls in optimizing reaction yields for thiadiazole-substituted heterocycles?

Answer:

  • Steric Hindrance : Bulky isopropyl groups on thiadiazole reduce reactivity. Use polar aprotic solvents (DMF) to enhance nucleophilicity .
  • Byproduct Formation : Monitor for thiadiazole ring-opening (e.g., via LC-MS). Add scavengers like molecular sieves to absorb liberated amines .

Advanced: How can DFT calculations guide the design of derivatives with enhanced stability?

Answer:

  • Conformational Energy Mapping : Calculate rotational barriers for the thiadiazole substituent (e.g., B3LYP/6-31G* level). Higher barriers (>15 kcal/mol) indicate restricted rotation and improved stability .
  • Charge Distribution : Negative electrostatic potential on the carbonyl oxygen predicts H-bond acceptor strength, aiding co-crystal design .

Basic: How to resolve contradictions in spectral data (e.g., unexpected NH peaks in NMR)?

Answer:

  • Dynamic Effects : Use variable-temperature NMR to identify tautomerism (e.g., thiadiazole NH ↔ thione-thiol equilibrium) .
  • Decoupling Experiments : Irradiate adjacent protons to confirm coupling patterns (e.g., distinguish NH from aromatic protons) .

Advanced: What strategies validate the (Z)-configuration of the thiadiazol-2-ylidene substituent?

Answer:

NOESY NMR : Detect spatial proximity between the isopropyl group and pyrimidine protons .

X-ray Anomalous Dispersion : Use Cu-Kα radiation to resolve electron density differences at chiral centers .

Basic: What solvent systems are optimal for recrystallization?

Answer:

  • Ethyl Acetate/Ethanol (3:2) : Produces high-quality crystals for X-ray studies .
  • DMF/H₂O : Suitable for polar derivatives (yields >75%) .

Advanced: How to address discrepancies in biological activity predictions vs. experimental results?

Answer:

  • QSAR Modeling : Correlate electronic parameters (HOMO/LUMO gaps) with activity. For example, lower LUMO energies (<-1.5 eV) in thiazolo-pyrimidines enhance electrophilic interactions .
  • Meta-Analysis : Cross-reference bioactivity data from structurally related 1,3,4-thiadiazoles (e.g., antimicrobial SAR in ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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